3-Benzooxazol-2-yl-benzoic acid

Catalog No.
S1921037
CAS No.
20000-56-0
M.F
C14H9NO3
M. Wt
239.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Benzooxazol-2-yl-benzoic acid

CAS Number

20000-56-0

Product Name

3-Benzooxazol-2-yl-benzoic acid

IUPAC Name

3-(1,3-benzoxazol-2-yl)benzoic acid

Molecular Formula

C14H9NO3

Molecular Weight

239.23 g/mol

InChI

InChI=1S/C14H9NO3/c16-14(17)10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)18-13/h1-8H,(H,16,17)

InChI Key

VSIDLODXMSPACX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)C(=O)O

3-Benzooxazol-2-yl-benzoic acid is an organic compound containing a carboxylic acid group (COOH) and a benzoxazole ring bonded to a benzene ring. While its natural occurrence is not well documented, it holds significance in scientific research due to its potential applications [].


Molecular Structure Analysis

The key feature of 3-Benzooxazol-2-yl-benzoic acid is the combination of three aromatic rings: a central benzene ring linked to a benzoxazole ring at the 3rd position and a carboxylic acid group attached at the other end (2nd position) [, ]. The benzoxazole ring itself comprises a fused benzene and oxazole ring, introducing a nitrogen atom into the structure. This combination of aromatic rings and the presence of a carboxylic acid group can influence the chemical properties of the molecule [].


Chemical Reactions Analysis

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Decarboxylation: Under strong acidic or basic conditions, the carboxylic acid group might undergo decarboxylation, releasing carbon dioxide and forming a new molecule.
  • Ullmann coupling: This reaction can link two aromatic halides using copper catalysts to form a carbon-carbon bond. It could potentially be used to synthesize the desired molecule if suitable starting materials are available [].
  • Suzuki-Miyaura coupling: Another possibility is the Suzuki-Miyaura coupling, which uses palladium catalysts to create a carbon-carbon bond between an organoboron compound and a halogenated aromatic ring.

Physical And Chemical Properties Analysis

  • Solid state at room temperature: Due to the presence of aromatic rings, the compound is likely a solid at room temperature [].
  • Relatively high melting point: The extensive network of aromatic rings can result in a high melting point [].
  • Limited solubility in water: The aromatic character reduces solubility in water, but it might be soluble in organic solvents like dichloromethane or dimethylformamide [].

XLogP3

3

Wikipedia

3-Benzooxazol-2-yl-benzoic acid

Dates

Modify: 2023-08-16

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